molecular formula C15H25N3O2 B5656272 (3S*,4R*)-1-[(1-cyclopentyl-1H-imidazol-5-yl)methyl]-4-methylpiperidine-3,4-diol

(3S*,4R*)-1-[(1-cyclopentyl-1H-imidazol-5-yl)methyl]-4-methylpiperidine-3,4-diol

Cat. No. B5656272
M. Wt: 279.38 g/mol
InChI Key: PJBLINDHXDILEX-LSDHHAIUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Synthetic pathways to similar structures often involve multi-step processes starting from readily available or specially designed precursors. The synthesis of compounds like 3,4,5-trihydroxypiperidines, which share structural similarities, involves strategic functional group manipulations and ring-closure reactions. These compounds are valued for their biological activity and are synthesized through various strategies to access their complex structures efficiently (Wood et al., 2018).

properties

IUPAC Name

(3S,4R)-1-[(3-cyclopentylimidazol-4-yl)methyl]-4-methylpiperidine-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O2/c1-15(20)6-7-17(10-14(15)19)9-13-8-16-11-18(13)12-4-2-3-5-12/h8,11-12,14,19-20H,2-7,9-10H2,1H3/t14-,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJBLINDHXDILEX-LSDHHAIUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1O)CC2=CN=CN2C3CCCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCN(C[C@@H]1O)CC2=CN=CN2C3CCCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S*,4R*)-1-[(1-cyclopentyl-1H-imidazol-5-yl)methyl]-4-methylpiperidine-3,4-diol

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